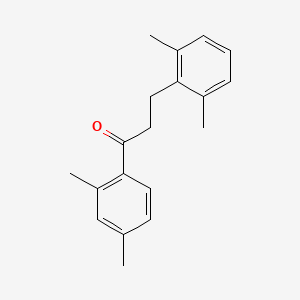

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

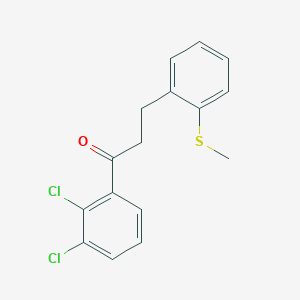

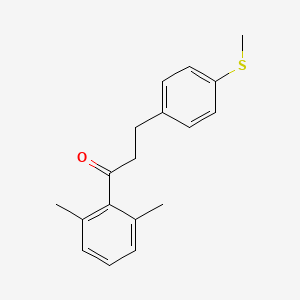

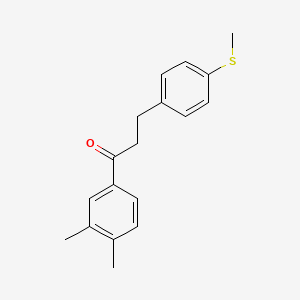

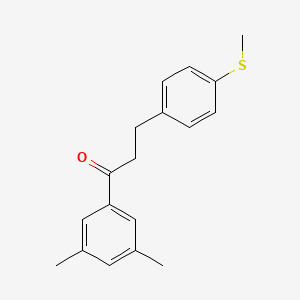

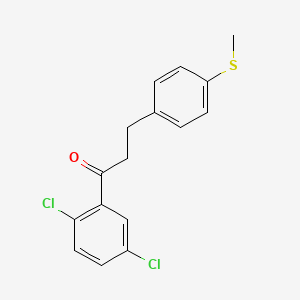

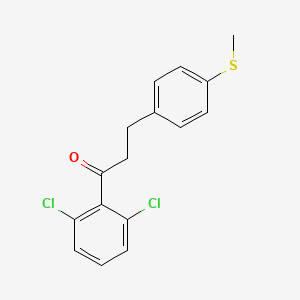

“2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .

Molecular Structure Analysis

The InChI code for “2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3 . This code represents the molecular structure of the compound, indicating that it contains 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Copolymerization and Polymer Synthesis

One significant application of 2,6-dimethylphenol, a related compound to 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, is in the field of copolymerization and polymer synthesis. Studies have demonstrated the preparation of telechelics through oxidative coupling copolymerization of 2,6-dimethylphenol with other compounds, resulting in products like poly(2,6-dimethyl-1,4-phenylene oxide) carrying hydroxyl end groups (Wei, Challa, & Reedijk, 1991). This process is significant for developing high-performance thermoplastics and other polymer materials.

Oxidation Studies

Research has also explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). These studies help understand the degradation and stability of these polymer materials under different environmental conditions (Jerussi, 1971).

Catalysis and Reaction Mechanisms

Further research includes the use of thiophene-containing dinucleating ligands for the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. This area of study is crucial for understanding the catalytic activities and reaction mechanisms involved in polymer synthesis (Huisman, Koval, Gamez, & Reedijk, 2006).

Advanced Material Development

Studies also focus on synthesizing photosensitive and thermosetting polymers based on poly(2,6-dimethylphenol) variants. This research is pivotal in developing advanced materials for various industrial applications, including electronics and coatings (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Environmental Applications

Research on the biodegradation of 2,6-dimethylphenol, an important plastic monomer, by specific bacteria like Mycobacterium neoaurum highlights the environmental aspects of managing plastic waste and pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019). This research is crucial for environmental sustainability and pollution control.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNIDAZVHZGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644791 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898754-84-2 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.